Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate is a complex organic compound featuring a bicyclic structure. This compound is part of the 8-azabicyclo[3.2.1]octane family, which is known for its interesting biological activities and applications in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . This process often employs a rhodium (II) complex/chiral Lewis acid binary system to achieve high diastereo- and enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the principles of enantioselective synthesis and the use of catalytic systems are likely to be scaled up for industrial applications, ensuring the production of optically pure compounds.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the biological activities of 8-azabicyclo[3.2.1]octane derivatives.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 3-benzyl-8-oxo-3-azabicyclo[3.2.1]octane-1-carboxylate: This compound has a similar structure but with an oxo group instead of difluoro groups.
3-Chloro-8-methyl-8-azabicyclo[3.2.1]octane: This compound features a chloro group and a methyl group, highlighting the diversity of functionalization within this family.
The uniqueness of this compound lies in its difluoro substitution, which can significantly alter its chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C17H21F2NO2 |
---|---|
Molecular Weight |
309.35 g/mol |
IUPAC Name |
ethyl 3-benzyl-8,8-difluoro-3-azabicyclo[3.2.1]octane-1-carboxylate |
InChI |
InChI=1S/C17H21F2NO2/c1-2-22-15(21)16-9-8-14(17(16,18)19)11-20(12-16)10-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 |
InChI Key |
BBXJHRALYONNKV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCC(C1(F)F)CN(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.